

Cytotoxicity comparison of Phenothiazine-10-propionitrile derivatives on cancer cell lines

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Compound of Interest

Compound Name: **Phenothiazine-10-propionitrile**

Cat. No.: **B133782**

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Cytotoxicity of Phenothiazine Derivatives on Cancer Cell Lines: A Comparative Analysis

While specific research on the cytotoxicity of **phenothiazine-10-propionitrile** derivatives remains limited in the public domain, a broader examination of various phenothiazine analogs reveals significant anticancer potential across numerous cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of different classes of phenothiazine derivatives, supported by available experimental data and methodologies.

Phenothiazines, a class of compounds historically recognized for their antipsychotic properties, have garnered increasing interest for their potential as anticancer agents.^[1] Their mechanism of action in cancer cells is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.^{[1][2]} This guide synthesizes findings from several studies to offer a comparative perspective on the cytotoxic effects of these compounds.

Comparative Cytotoxicity Data

The cytotoxic efficacy of phenothiazine derivatives is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC₅₀ values of various phenothiazine derivatives against several human cancer cell lines.

Derivative Class	Compound	Cancer Cell Line	IC50 (µM)	Reference
Chalcone-Based Phenothiazines	4b	HepG-2 (Hepatocellular Carcinoma)	7.14 µg/mL	[3]
4k		HepG-2 (Hepatocellular Carcinoma)	7.61 µg/mL	[3]
4b		MCF-7 (Breast Cancer)	13.8 µg/mL	[3]
4k		MCF-7 (Breast Cancer)	12 µg/mL	[3]
Thiazolo[5,4-b]phenothiazines	2-Naphthyl-thiazolo[5,4-b]phenothiazine	THP-1 (Monocytic Leukemia)	Activity close to cytarabine	[4]
Spiro-Phenothiazines	Compound 7	MCF-7 (Breast Cancer)	83.08 µg/mL	[5]
Compound 12		MCF-7 (Breast Cancer)	84.68 µg/mL	[5]
Compound 16		MCF-7 (Breast Cancer)	95.68 µg/mL	[5]
Compound 20		MCF-7 (Breast Cancer)	114.23 µg/mL	[5]
Azaphenothiazines	10H-3,6-diazaphenothiazine	SNB-19 (Glioblastoma)	< 1 µg/mL	[6]
10H-3,6-diazaphenothiazine	C-32 (Melanoma)	< 1 µg/mL	[6]	
10-Propynyl-1,9-diazaphenothiazine	SNB-19 (Glioblastoma)	3.85 µM	[6]	

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10-Propynyl-1,9-diazaphenothiazine	C-32 (Melanoma)	3.37 μ M	[6]
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10-Diethylaminoethyl-1,9-diazaphenothiazine	SNB-19 (Glioblastoma)	0.34 μ M	[6]
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10-Diethylaminoethyl-1,9-diazaphenothiazine	MDA-MB-231 (Breast Cancer)	2.13 μ M	[6]
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Miscellaneous Phenothiazines	Fluphenazine (FLU)	Various Cancer Cell Lines	7.04 - 23.33 μ M	[7]
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CWHM-974 (FLU analog)	Various Cancer Cell Lines	1.37 - 14.03 μ M	[7]
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Trifluoromethyl derivative of phenothiazine	HEp-2 (Laryngeal Carcinoma)	TCID50 = 4.7 μ g/mL	[8]
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Experimental Protocols

The evaluation of the cytotoxic activity of phenothiazine derivatives typically involves the following key experimental steps:

1. Cell Culture:

- Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

- Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- The cells are then treated with various concentrations of the phenothiazine derivatives for a specified period (e.g., 24, 48, or 72 hours).
- After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

3. Apoptosis and Cell Cycle Analysis:

- Flow cytometry is often employed to analyze the effects of phenothiazine derivatives on apoptosis and the cell cycle.
- For apoptosis analysis, cells are stained with Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- For cell cycle analysis, cells are fixed, treated with RNase, and stained with PI to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways.

One of the key pathways implicated in the anticancer activity of phenothiazines is the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Some phenothiazine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest.[2]

The proposed mechanism involves the inhibition of key proteins in the pathway, such as PI3K and Akt, which in turn affects downstream effectors that regulate cell survival and proliferation.

Visualizations

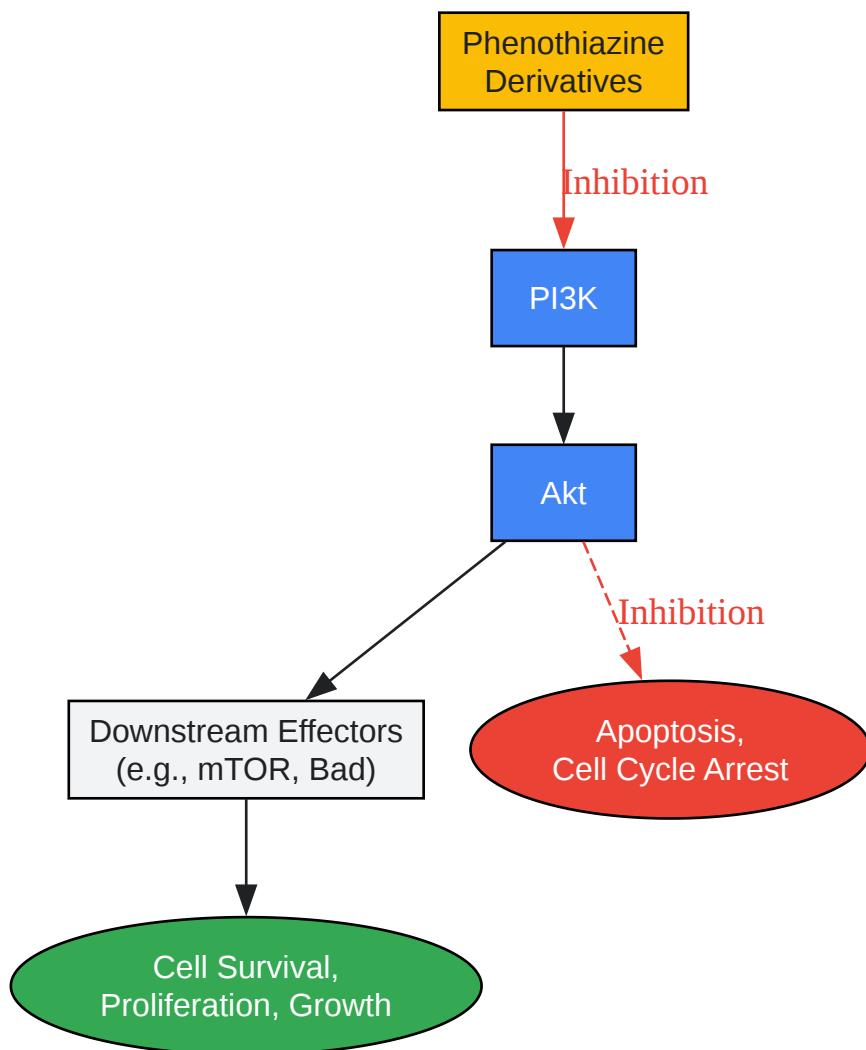
Experimental Workflow for Cytotoxicity Assessment



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Caption: General experimental workflow for determining the cytotoxicity of phenothiazine derivatives.

PI3K/Akt Signaling Pathway Inhibition



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Caption: Simplified diagram of the PI3K/Akt signaling pathway and its inhibition by phenothiazine derivatives.

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